

DPM-1001 Trihydrochloride for Copper Chelation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DPM-1001 trihydrochloride is a potent and highly selective chelator of copper, demonstrating significant promise for therapeutic applications in diseases characterized by copper dysregulation, such as Wilson's disease.[1][2][3] Its unique chemical structure, featuring a steroid moiety for copper specificity and a distinct tail for chelation, allows it to effectively bind and remove excess copper.[1][3] This document provides detailed application notes and protocols for utilizing **DPM-1001 trihydrochloride** in copper chelation assays, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

DPM-1001 operates through a specific copper chelation mechanism. The N¹-(pyridin-2-ylmethyl)butane-1,4-diamine tail of the molecule is responsible for the direct binding of copper ions.[1] Concurrently, the steroid component of the molecule confers a remarkable specificity for copper over other biologically relevant metal ions.[1][3] This high selectivity minimizes off-target effects, a critical attribute for a therapeutic chelator.[2][3] The resulting DPM-1001-copper complex is then excreted from the body, primarily through the feces, effectively reducing copper levels in key organs like the liver and brain.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the copper chelation properties of DPM-1001.

Table 1: Binding Affinity and Specificity of DPM-1001

Parameter	Value	Method	Reference
Dissociation Constant (Kd) for Cu ²⁺	75 nM	Radiolabeled Copper (⁶⁴ Cu) Binding Assay	[1]
Metal Ion Specificity	High specificity for Copper	Electrospray Ionization Mass Spectrometry (ESI-MS)	[1][3]

Table 2: In Vitro Efficacy of DPM-1001 in a Cellular Model of Wilson's Disease

Cell Line	Condition	DPM-1001 Treatment	Outcome	Reference
HepG2 (ATP7B knockdown)	Copper Overload (>0.5 mM)	2 µM	Increased cell viability to >80%	[1]
Fibroblasts (from Wilson's disease patients)	Copper-induced cell death	Not specified	Inhibition of cell death	[1][2]

Table 3: In Vivo Efficacy of DPM-1001 in a Mouse Model of Wilson's Disease

Tissue	Parameter Measured	Treatment Group	Result	Reference
Liver	Copper Levels	DPM-1001 treated	Significant reduction in copper levels	[1] [2] [4]
Brain	Copper Levels	DPM-1001 treated	Significant reduction in copper levels	[1] [2] [4]
Liver	Metallothionein Levels	DPM-1001 treated	Significant reduction in metallothionein levels	[1]
Brain	Metallothionein Levels	DPM-1001 treated	Significant reduction in metallothionein levels	[1]

Experimental Protocols

Protocol 1: In Vitro Copper Chelation Assay using Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is designed to qualitatively assess the formation of a complex between DPM-1001 and copper, as well as to confirm its specificity against other metal ions.

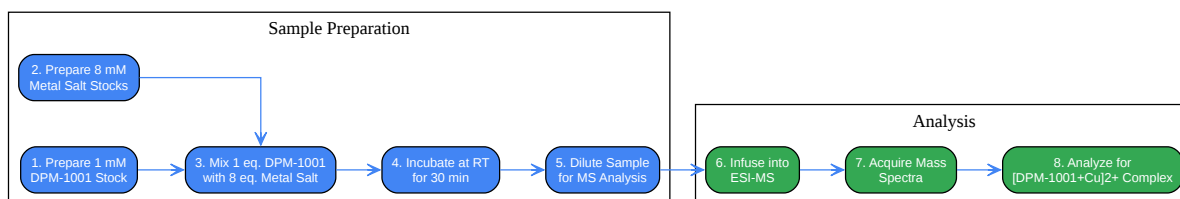
Materials:

- **DPM-1001 trihydrochloride**
- Copper(II) sulfate (CuSO_4) or other copper salts
- Nitrates or sulfates of other metal ions for specificity testing (e.g., Zn^{2+} , Fe^{2+} , Ni^{2+} , Co^{2+} , Mn^{2+})
- High-purity water

- Methanol
- Mass spectrometer equipped with an ESI source

Procedure:

- Prepare a 1 mM stock solution of DPM-1001 in high-purity water.
- Prepare 8 mM stock solutions of each metal salt in high-purity water.
- In a microcentrifuge tube, mix 1 equivalent of the DPM-1001 stock solution with 8 equivalents of the copper salt solution.
- For specificity testing, in separate tubes, mix 1 equivalent of the DPM-1001 stock solution with 8 equivalents of each of the other metal salt solutions.
- Incubate the solutions at room temperature for 30 minutes.
- Dilute the samples in a 50:50 methanol:water solution to a final concentration suitable for your mass spectrometer (e.g., 10 μ M).
- Infuse the diluted samples directly into the ESI-MS.
- Acquire mass spectra in positive ion mode.
- Analyze the spectra for a peak corresponding to the [DPM-1001 + Cu]²⁺ complex. Compare the results from the copper-containing sample with those from the samples containing other metals to assess specificity.



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Caption: Workflow for ESI-MS analysis of DPM-1001 copper chelation.

Protocol 2: Determination of Binding Affinity (K_d) using a Radiolabeled Copper ($^{64}\text{Cu}^{2+}$) Binding Assay

This protocol provides a method to quantify the binding affinity of DPM-1001 for copper.

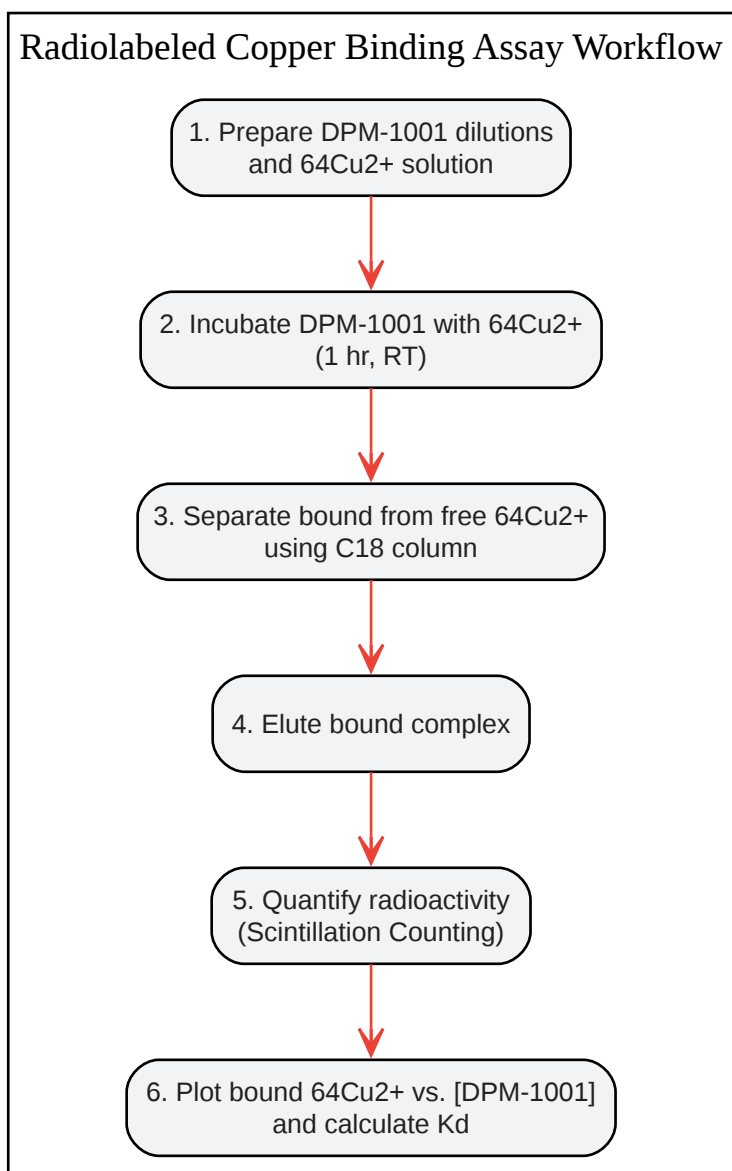
Materials:

- **DPM-1001 trihydrochloride**
- Radiolabeled copper ($^{64}\text{Cu}^{2+}$)
- C18 solid-phase extraction columns
- Scintillation counter
- Binding buffer (e.g., HEPES or Tris-based buffer at physiological pH)

Procedure:

- Prepare a series of dilutions of DPM-1001 in binding buffer. A final concentration range of 10 nM to 1 μM is recommended.

- Prepare a working solution of $^{64}\text{Cu}^{2+}$ in binding buffer. The concentration should be in the low nanomolar range and kept constant across all samples.
- In microcentrifuge tubes, incubate a fixed concentration of $^{64}\text{Cu}^{2+}$ with varying concentrations of DPM-1001. Include a control sample with no DPM-1001.
- Incubate the mixtures at room temperature for 1 hour to allow binding to reach equilibrium.
- Separate the DPM-1001- $^{64}\text{Cu}^{2+}$ complex from unbound $^{64}\text{Cu}^{2+}$ by passing the samples through a pre-equilibrated C18 column. The hydrophobic DPM-1001 and its complex will be retained, while the free copper will pass through.
- Wash the C18 column with binding buffer to remove any remaining unbound copper.
- Elute the bound complex from the column using an appropriate organic solvent (e.g., methanol or acetonitrile).
- Quantify the amount of radioactivity in the eluate using a scintillation counter.
- Plot the amount of bound $^{64}\text{Cu}^{2+}$ as a function of the DPM-1001 concentration.
- Determine the dissociation constant (K_d) by fitting the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism).



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Caption: Experimental workflow for determining the K_d of DPM-1001.

Protocol 3: Cell Viability Assay to Assess Protection Against Copper Toxicity

This protocol uses the MTT assay to evaluate the ability of DPM-1001 to protect cells from copper-induced toxicity.

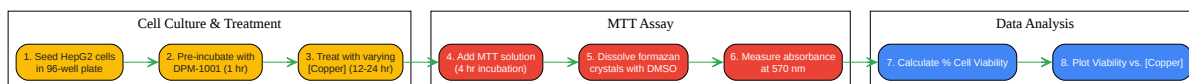
Materials:

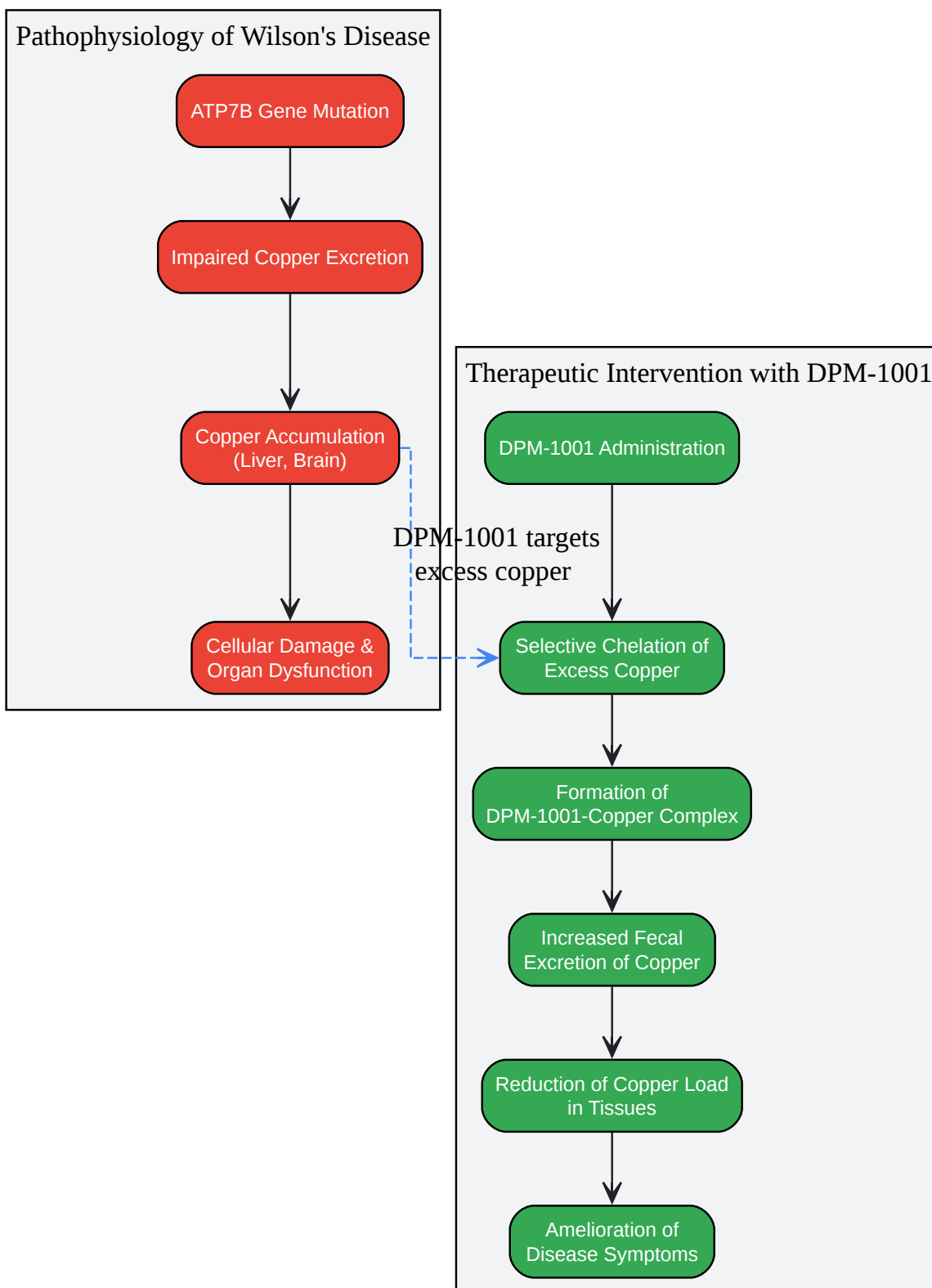
- Hepatocyte cell line (e.g., HepG2)
- Cell culture medium (e.g., RPMI with 10% FBS)
- **DPM-1001 trihydrochloride**
- Copper(II) sulfate (CuSO_4)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Plate reader

Procedure:

- Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
- After 24 hours, pre-incubate the cells with 2 μM DPM-1001 for 1 hour.^[1] Include control wells with no DPM-1001.
- Prepare a range of copper sulfate solutions in cell culture medium (e.g., 0 to 1.5 mM).
- Remove the medium from the wells and add the copper sulfate solutions to both the DPM-1001-treated and untreated cells.
- Incubate the plate for 12-24 hours.
- Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
- Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.

- Calculate cell viability as a percentage of the untreated control (0 mM copper). Plot cell viability versus copper concentration for both DPM-1001-treated and untreated cells.





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References

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- To cite this document: BenchChem. [DPM-1001 Trihydrochloride for Copper Chelation Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-for-copper-chelation-assay]

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